![molecular formula C18H16ClNO3 B14231820 Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate CAS No. 785815-10-3](/img/structure/B14231820.png)
Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate is an organic compound with a complex structure that includes a chlorobenzamido group and a phenylprop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate typically involves the reaction of 4-chlorobenzoic acid with aniline to form 4-chlorobenzamide. This intermediate is then reacted with ethyl 3-bromoprop-2-enoate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Applications De Recherche Scientifique
Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzamido derivatives and phenylprop-2-enoate esters. Examples include:
- Ethyl 3-[2-(4-methylbenzamido)phenyl]prop-2-enoate
- Ethyl 3-[2-(4-fluorobenzamido)phenyl]prop-2-enoate
Uniqueness
Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for studying the effects of halogen substitution on chemical and biological properties .
Propriétés
Numéro CAS |
785815-10-3 |
|---|---|
Formule moléculaire |
C18H16ClNO3 |
Poids moléculaire |
329.8 g/mol |
Nom IUPAC |
ethyl 3-[2-[(4-chlorobenzoyl)amino]phenyl]prop-2-enoate |
InChI |
InChI=1S/C18H16ClNO3/c1-2-23-17(21)12-9-13-5-3-4-6-16(13)20-18(22)14-7-10-15(19)11-8-14/h3-12H,2H2,1H3,(H,20,22) |
Clé InChI |
HJQOFWVTCQCHSA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


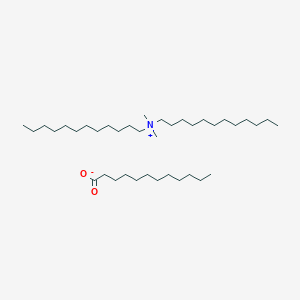
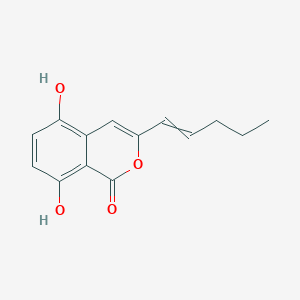
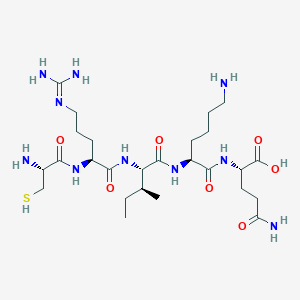
![3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid](/img/structure/B14231764.png)

![Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14231789.png)
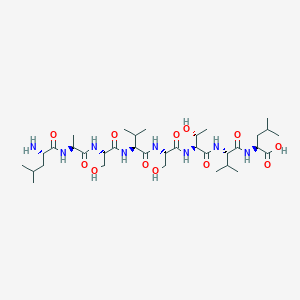


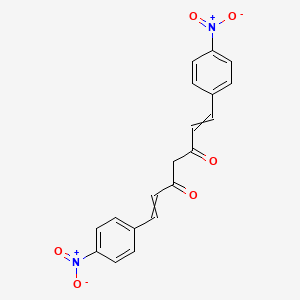
![3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid](/img/structure/B14231819.png)
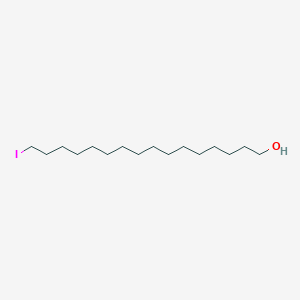
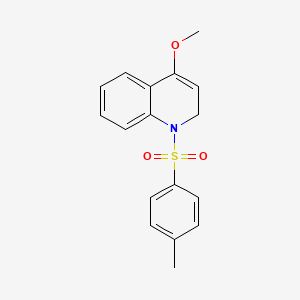
![5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14231838.png)
